BenchChemオンラインストアへようこそ!

(R)-Norfluoxetine-d5 Phthalimide (Phenyl-d5)

LC-MS/MS matrix effects isotope dilution

For quantitative LC-MS bioanalysis, choose this +5.03 Da SIL internal standard to correct matrix effects and achieve <5% CV precision. The (R)-stereochemistry ensures enantioselective resolution, while the native phthalimide fluorescence (λex ~280 nm, λem ~380 nm) enables direct detection without derivatization. Use as a USP Metabolite Standard for fluoxetine impurity profiling.

Molecular Formula C24H18F3NO3
Molecular Weight 430.4 g/mol
Cat. No. B12411346
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-Norfluoxetine-d5 Phthalimide (Phenyl-d5)
Molecular FormulaC24H18F3NO3
Molecular Weight430.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(CCN2C(=O)C3=CC=CC=C3C2=O)OC4=CC=C(C=C4)C(F)(F)F
InChIInChI=1S/C24H18F3NO3/c25-24(26,27)17-10-12-18(13-11-17)31-21(16-6-2-1-3-7-16)14-15-28-22(29)19-8-4-5-9-20(19)23(28)30/h1-13,21H,14-15H2/t21-/m1/s1/i1D,2D,3D,6D,7D
InChIKeyHBVJWKXCFVAHNT-LOPJJIQASA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-Norfluoxetine-d5 Phthalimide (Phenyl-d5) CAS 1346617-46-6: Analytical Reference Standard for Chiral LC-MS/MS Quantification


(R)-Norfluoxetine-d5 Phthalimide (Phenyl-d5) (CAS 1346617-46-6) is a stable isotope-labeled derivative of (R)-norfluoxetine phthalimide, featuring five deuterium atoms incorporated on the phenyl ring . With molecular formula C24H13D5F3NO3 and molecular weight 430.43, this compound belongs to the class of deuterated phthalimide-protected norfluoxetine analogs [1]. It serves as a specialized internal standard for enantioselective quantification of (R)-norfluoxetine in complex biological matrices via liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) [2]. The phthalimide derivatization enhances chromatographic properties and detection sensitivity compared to underivatized norfluoxetine .

Why (R)-Norfluoxetine-d5 Phthalimide (Phenyl-d5) Cannot Be Replaced by Non-Deuterated or Racemic Analogs in Chiral Bioanalysis


Generic substitution of this compound with non-deuterated (R)-norfluoxetine phthalimide, racemic norfluoxetine-d5, or underivatized norfluoxetine internal standards introduces quantifiable analytical liabilities. Non-deuterated analogs fail to correct for ion suppression or enhancement caused by co-eluting matrix components, as demonstrated by matrix factors ranging from 38–47% signal suppression observed for norfluoxetine-d5 in wastewater extracts [1]. Racemic norfluoxetine-d5 cannot discriminate between (R)- and (S)-enantiomers during chiral separation, precluding enantiomer-specific quantification required for stereoselective pharmacokinetic studies [2]. Underivatized norfluoxetine exhibits inferior chromatographic resolution and reduced MS sensitivity compared to the phthalimide derivative, with derivatization enabling detection limits down to 0.1 ng/mL in plasma [3]. Each alternative introduces systematic error sources that compromise quantitative accuracy, method validation compliance with FDA guidelines, or enantiomeric selectivity.

Quantitative Differentiation Evidence for (R)-Norfluoxetine-d5 Phthalimide (Phenyl-d5): Comparator-Based Performance Metrics


Deuterium Labeling Enables Matrix Effect Correction via Isotope Dilution: Non-Deuterated Analogs Cannot Compensate for 38–47% Signal Suppression

Stable isotope-labeled norfluoxetine-d5 (structurally equivalent to the target compound) enables quantification and correction of matrix effects through isotope dilution mass spectrometry. When used as an internal standard, the matrix factors (MF) for norfluoxetine-d5 enantiomers were determined to be 38–47%, indicating substantial ion suppression by co-eluting wastewater matrix components [1]. Non-deuterated norfluoxetine cannot provide this correction capability, as it co-elutes identically with the analyte and experiences identical matrix effects, precluding distinction between analyte loss and matrix-induced signal alteration [2].

LC-MS/MS matrix effects isotope dilution environmental analysis bioanalysis

Phthalimide Derivatization Enhances GC-MS Detection: Underivatized Norfluoxetine Requires Additional Sample Preparation and Exhibits Reduced Sensitivity

The phthalimide moiety in the target compound serves as a pre-formed derivative that enhances chromatographic behavior and mass spectrometric detection. In the foundational GC-MS method for fluoxetine and norfluoxetine quantitation, derivatization with a deuterated internal standard enabled selected ion monitoring (SIM) with detection sensitivity sufficient for toxicological analysis [1]. Underivatized norfluoxetine exhibits poor peak shape and lower ionization efficiency in GC-MS, requiring additional derivatization steps that introduce variability in sample preparation [2]. The phthalimide derivative provides a stable, pre-derivatized scaffold with defined MS fragmentation patterns .

GC-MS derivatization phthalimide protection analytical sensitivity toxicology

Enantiomer-Specific (R)-Configuration Enables Chiral Discrimination: Racemic Norfluoxetine-d5 Cannot Distinguish Stereoisomers in PK Studies

The (R)-configuration of this compound provides enantiomer-specific quantification capability essential for stereoselective pharmacokinetic studies. Racemic norfluoxetine-d5, when used as internal standard, cannot differentiate between (R)- and (S)-enantiomers during chiral chromatographic separation, as the internal standard co-elutes as a single peak that fails to provide enantiomer-specific correction [1]. In contrast, an enantiopure (R)-configured internal standard matches the retention time of the (R)-analyte exclusively, enabling separate quantification of each enantiomer [2]. This is critical given that (R)-fluoxetine and (S)-fluoxetine exhibit differential CYP2C9-mediated inhibitory effects, with R- to S-FLX showing stronger inhibition than S- to R-FLX in both CYP2C9*1 and CYP2C9*2 variants [3].

chiral separation enantioselective pharmacokinetics stereoselective metabolism CYP2C9 LC-MS/MS

Molecular Weight Differential (+5 Da) Provides Isotopic Separation: Non-Deuterated Phthalimide (MW 425.4) Lacks MS Distinction from Analyte

The incorporation of five deuterium atoms on the phenyl ring increases the molecular weight from 425.4 Da (non-deuterated (R)-norfluoxetine phthalimide) to 430.43 Da (target compound) . This +5 Da mass shift provides unambiguous isotopic separation between the internal standard and the analyte in mass spectrometry, enabling selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) without isotopic overlap [1]. Non-deuterated (R)-norfluoxetine phthalimide (CAS 878663-12-8, MW 425.4) cannot be distinguished from the analyte by MS, rendering it unsuitable as an internal standard .

mass spectrometry isotopic shift stable isotope labeling quantitative analysis

Validated Application Scenarios for (R)-Norfluoxetine-d5 Phthalimide (Phenyl-d5) Based on Quantitative Evidence


Enantioselective LC-MS/MS Quantification of (R)-Norfluoxetine in Wastewater and Environmental Matrices Requiring Matrix Effect Correction

This compound is the indicated internal standard for enantioselective LC-MS/MS methods quantifying (R)-norfluoxetine in environmental water samples where matrix effects cause 38–47% ion suppression [1]. The deuterium labeling enables matrix factor determination and correction via isotope dilution, while the (R)-configuration ensures enantiomer-specific quantification [2]. Applications include monitoring pharmaceutical contamination in wastewater treatment plant influent and effluent, with reported enantiomeric concentrations of 12–52 pM (3.5–16 ng/L) in raw wastewater and 4–48 pM (1.2–15 ng/L) in treated wastewater [1].

Stereoselective Pharmacokinetic Studies of Fluoxetine Metabolism in Preclinical and Clinical Research

For pharmacokinetic studies requiring separate quantification of (R)- and (S)-norfluoxetine enantiomers in plasma or tissue, this enantiopure (R)-configured deuterated standard is required [1]. The compound supports validated LC-MS/MS methods with calibration ranges of 0.27–22 ng/mL and limits of detection of 0.1 ng/mL in human plasma [2]. This enables assessment of stereoselective drug disposition, CYP2C9-mediated metabolic interactions, and bioequivalence evaluation of fluoxetine formulations in healthy volunteers [3].

GC-MS Toxicological Analysis of Norfluoxetine in Forensic and Clinical Specimens

In forensic toxicology and clinical chemistry laboratories employing GC-MS for norfluoxetine quantitation, the pre-derivatized phthalimide form of this compound eliminates the need for on-cartridge derivatization steps [1]. The method combining deuterated internal standard, selected ion monitoring, and derivatization has been validated for identification and quantitation of fluoxetine and norfluoxetine in biological samples including blood, urine, and tissue [2]. This application is particularly relevant for post-mortem toxicology where matrix complexity demands robust internal standardization [1].

In Vitro CYP450-Mediated Drug-Drug Interaction Studies Using Isotope Discrimination Mass Spectrometry

For in vitro metabolism studies assessing CYP2C9-mediated stereoselective interactions of fluoxetine and norfluoxetine enantiomers, the target compound serves as a quantitative internal standard in isotope discrimination mass spectroscopy solution (IDMSS) methods [1]. This technology enables simultaneous determination of enantiomers regardless of chromatographic separation, with lower limits of quantification of 1.25 pg for norfluoxetine and retention times of only 1.9 minutes [2]. The method has been applied to determine half-maximal inhibitory concentration values for R-FLX and S-FLX catalyzed by CYP2C9*1 and CYP2C9*2 variants [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-Norfluoxetine-d5 Phthalimide (Phenyl-d5)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.